N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide (Compound ID: Y200-0785) is a thiazole-based benzamide derivative with a molecular formula of C₂₀H₁₄N₂OS and a molecular weight of 330.41 g/mol. Key characteristics include:
- Structural features: A naphthalen-2-yl group attached to the 4-position of the thiazole ring and a benzamide group at the 2-position.
- Physicochemical properties: High lipophilicity (logP = 5.65) and low aqueous solubility (logSw = -6.71), attributed to the naphthalene moiety .
- Synthetic route: Likely synthesized via condensation of 4-(naphthalen-2-yl)-1,3-thiazol-2-amine with benzoyl chloride, analogous to methods described for related compounds (e.g., hydrazide condensations in ) .
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCHJOSAXIWUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and benzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with 2-bromoacetophenone can yield the thiazole ring, which can then be further functionalized to introduce the naphthalene and benzamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the potential of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide as an anticancer agent. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study demonstrated that derivatives of thiazole compounds, including this compound, exhibited promising cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cells. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the thiazole ring significantly enhanced the anticancer activity. For instance, compounds with methoxy groups showed increased potency, achieving IC50 values as low as 10–30 µM in some cases .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a recent investigation, several new substituted phenylthiazol-2-amines were synthesized and tested for their antibacterial efficacy. Notably, compounds derived from this compound showed comparable activity to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing antibacterial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Anticonvulsant Properties
Another area where this compound has shown promise is in the treatment of epilepsy and seizure disorders.
Case Study: Anticonvulsant Activity
Research conducted on thiazole-integrated pyrrolidin-2-one analogues revealed that this compound displayed significant anticonvulsant properties. The median effective dose (ED50) was reported at 18.4 mg/kg with a protection index (PI) of 9.2 against seizures induced by pentylenetetrazole (PTZ). This suggests that the compound could be a viable candidate for further development in anticonvulsant therapies .
Structure Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Modification | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Increased anticancer potency |
| Electron-withdrawing groups | Enhanced antibacterial efficacy |
| Presence of thiazole ring | Critical for anticonvulsant activity |
Mechanism of Action
The mechanism of action of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences and Similarities
*Estimated based on structural analogs.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The naphthalene group in the target compound confers higher logP (5.65) compared to pyridinyl (logP ~4.5–5.0) or sulfamoyl (logP ~3.5) analogs, favoring membrane permeability but reducing solubility .
- Solubility : Methoxy or pyridinyl substituents (e.g., Y204-2206, Compound 33) improve solubility via polar interactions, whereas the naphthalene group in the target compound limits aqueous compatibility .
- Synthetic Feasibility : High-yield syntheses (e.g., 70% for Compound 33 ) suggest scalable routes for analogs, though the naphthalene moiety may introduce steric challenges.
Key Differentiators
Naphthalene vs.
Benzamide Substitutions : Trimethoxy (Y204-2206) or tert-butyl (Compound 33) groups modulate electronic properties and steric bulk, impacting target engagement .
Biological Performance: Phenoxy and sulfamoyl derivatives () show divergent activities, underscoring the need for tailored substituents in drug design .
Biological Activity
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a naphthalene ring, a thiazole ring, and a benzamide group. This structural configuration is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 284.34 g/mol |
| LogP | 3.67 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that related thiazole derivatives can inhibit cancer cell proliferation effectively. The presence of electron-donating groups in the phenyl ring enhances cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Case Study:
A study evaluating the cytotoxic effects of thiazole derivatives found that specific modifications to the thiazole structure improved activity against breast cancer cell lines (MCF-7 and SK-BR-3). The IC values for some derivatives were reported to be less than those of standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its effects appears to involve several pathways:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit EGFR and HER-2 kinases, which are crucial in the signaling pathways of cancer cell proliferation .
- Induction of Apoptosis : Thiazole-containing compounds often induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial disruption .
- Hydrogen Bonding Interactions : The strong amide-NH···F hydrogen bond interactions suggest that this compound may interact with biomolecules in unique ways, potentially stabilizing certain protein conformations involved in cell signaling.
Structure-Activity Relationship (SAR)
The SAR studies on thiazole derivatives highlight the importance of specific functional groups in enhancing biological activity:
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups (e.g., methyl) on the phenyl ring has been correlated with increased cytotoxicity. Conversely, electron-withdrawing groups tend to decrease activity .
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increases activity |
| Presence of benzamide moiety | Essential for cytotoxicity |
| Thiazole ring | Critical for antitumor effects |
Antimicrobial Activity
Emerging research suggests that this compound may also possess antimicrobial properties. Studies indicate that similar thiazole-containing compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study:
A recent investigation into novel thiazole derivatives revealed promising antibacterial effects comparable to standard antibiotics like norfloxacin. These compounds were effective against various bacterial strains, indicating potential therapeutic applications in infectious diseases .
Q & A
Q. What are the standard synthetic protocols for N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide and its analogs?
- Methodological Answer: A common approach involves condensation reactions between aminothiazole derivatives and substituted benzoyl chlorides. For example, refluxing 5-chlorothiazol-2-amine with a benzoyl chloride derivative in pyridine at room temperature, followed by purification via recrystallization (e.g., CH3OH) or column chromatography . Ethanol or acetonitrile/water mixtures are typical solvents, with glacial acetic acid occasionally used as a catalyst . Yields can range from 75% to 98%, depending on substituent reactivity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1670–1680 cm<sup>−1</sup>, NH at ~3260–3300 cm<sup>−1</sup>) .
- <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–8.6 ppm, thiazole protons at δ 5.3–5.5 ppm) .
- HRMS validates molecular weight and fragmentation patterns .
- X-ray crystallography resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers) .
Q. What in vitro assays evaluate the antibacterial activity of such compounds?
- Methodological Answer: The broth dilution technique (NCCLS guidelines) is standard. Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with MIC values determined via serial dilution. For example, derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity against S. typhimurium .
Q. What purification methods are effective post-synthesis?
- Methodological Answer:
- Recrystallization using ethanol/methanol-water mixtures (4:1 ratio) removes impurities .
- Column chromatography with hexane:ethyl acetate (8:2) separates polar byproducts .
- Acid-base extraction (e.g., 10% NaHCO3 wash) isolates neutral products from unreacted reagents .
Advanced Research Questions
Q. How can synthesis yields be optimized under varying catalytic conditions?
- Methodological Answer:
- Catalyst loading : Copper(I) catalysts (e.g., Cu(OAc)2 at 10 mol%) enhance 1,3-dipolar cycloaddition efficiency in azide-alkyne reactions .
- Solvent systems : Polar aprotic solvents (DMF, pyridine) improve nucleophilic substitution rates, while t-BuOH:H2O (3:1) stabilizes intermediates in click chemistry .
- Temperature control : Prolonged reflux (72 hours) maximizes imine formation in naphthalene derivatives .
Q. How do hydrogen-bonding interactions influence structural stability in crystallography?
- Methodological Answer: X-ray diffraction reveals classical (N–H···N) and non-classical (C–H···O/F) hydrogen bonds. For example, centrosymmetrical dimers in thiazole derivatives are stabilized by N–H···N interactions (2.89 Å), while C–H···F bonds (2.48 Å) enhance lattice cohesion . Computational tools like Mercury software can model these interactions using crystallographic data .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer:
- Assay standardization : Ensure consistent inoculum size (e.g., 1×10<sup>5</sup> CFU/mL) and incubation time (24–48 hours) .
- Structural analogs : Compare MIC values of derivatives with varying substituents (e.g., nitro vs. methoxy groups) to identify pharmacophores .
- Purity validation : Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts .
Q. How do electronic substituent effects modulate reactivity in nucleophilic reactions?
- Methodological Answer: Electron-withdrawing groups (e.g., –NO2, –CF3) increase electrophilicity at the thiazole C2 position, accelerating nucleophilic acyl substitution. For instance, nitro-substituted benzamides exhibit faster reaction kinetics in amide coupling compared to methoxy analogs . DFT calculations (e.g., Mulliken charges) can quantify this effect .
Q. What computational methods predict binding affinity to target enzymes like PFOR?
- Methodological Answer:
- Molecular docking (AutoDock Vina) models interactions between the benzamide moiety and PFOR’s active site (e.g., hydrophobic pockets accommodating naphthalene) .
- MD simulations (GROMACS) assess stability of hydrogen-bonded complexes over 100-ns trajectories .
- QSAR models correlate substituent Hammett constants (σ) with inhibitory IC50 values .
Q. What analytical approaches validate hydrogen-bonded dimer formation?
- Methodological Answer:
- X-ray crystallography : Measure bond lengths (e.g., N–H···N ≤ 3.0 Å) and angles (≥150°) .
- IR temperature studies : Monitor NH stretch shifts (Δν ~50 cm<sup>−1</sup>) upon dimer dissociation at elevated temperatures .
- Solid-state NMR : <sup>15</sup>N CP/MAS detects hydrogen-bonded nitrogen environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
